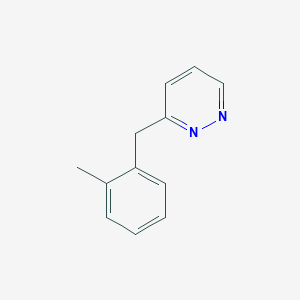

3-(2-Methylbenzyl)pyridazine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H12N2 |

|---|---|

Molekulargewicht |

184.24 g/mol |

IUPAC-Name |

3-[(2-methylphenyl)methyl]pyridazine |

InChI |

InChI=1S/C12H12N2/c1-10-5-2-3-6-11(10)9-12-7-4-8-13-14-12/h2-8H,9H2,1H3 |

InChI-Schlüssel |

LBKJHNZLIAFSBE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1CC2=NN=CC=C2 |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 2 Methylbenzyl Pyridazine and Pyridazine Derivatives

Electrophilic Reactivity of the Pyridazine (B1198779) Ring System

The electron-deficient nature of the pyridazine ring dictates its behavior towards electrophiles. While the ring carbons are deactivated, the nitrogen atoms, with their available lone pairs of electrons, are the primary sites for electrophilic interaction.

The lone pair of electrons on the nitrogen atoms of the pyridazine ring makes them basic and nucleophilic. Consequently, they readily react with a variety of electrophiles.

Protonation: Pyridazines are basic and will react with acids to form pyridazinium salts. The nitrogen atom acts as a Brønsted-Lowry base, accepting a proton.

Alkylation: Similar to protonation, alkylating agents, such as alkyl halides, react with the nitrogen atoms to form N-alkyl pyridazinium salts. This reaction proceeds via an SN2 mechanism where the nitrogen atom is the nucleophile.

Oxidation: The nitrogen atoms can be oxidized, typically with peracids (e.g., m-chloroperbenzoic acid, MCPBA), to form pyridazine N-oxides. semanticscholar.org This transformation is significant as it can alter the reactivity of the pyridazine ring, making it more amenable to other substitution reactions. youtube.com

Electrophilic additions generally occur at only one of the nitrogen atoms. uobasrah.edu.iqscribd.com The initial addition of an electrophile to one nitrogen atom results in the formation of a positive charge, which strongly deactivates the second nitrogen atom towards further electrophilic attack. uobasrah.edu.iqscribd.com

| Type of Electrophilic Addition | Reagent Example | Product |

| Protonation | HCl | Pyridazinium chloride |

| Alkylation | CH₃I | N-Methylpyridazinium iodide |

| Oxidation | m-CPBA | Pyridazine N-oxide |

Direct electrophilic substitution on the carbon atoms of the pyridazine ring is challenging. The two electron-withdrawing nitrogen atoms significantly reduce the electron density of the ring, making it much less reactive towards electrophiles than benzene. uoanbar.edu.iqresearchgate.net This deactivation is comparable to that of a nitrobenzene (B124822) ring. uoanbar.edu.iqquora.com Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the pyridazine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iqresearchgate.net

Despite these difficulties, several strategies have been developed to achieve electrophilic substitution on the pyridazine ring:

Introduction of Activating Groups: The presence of strong electron-donating groups (e.g., -NH₂, -OR) on the ring can increase the electron density sufficiently to allow for electrophilic substitution to occur. youtube.com These groups can direct the incoming electrophile to specific positions.

N-Oxide Formation: The formation of a pyridazine N-oxide is a key strategy to promote electrophilic substitution. youtube.com The N-oxide group can donate electron density into the ring through resonance, thereby activating the ring, particularly at the positions ortho and para to the N-oxide. youtube.com For instance, the nitration of pyridazine N-oxide can be achieved, whereas pyridazine itself is resistant to nitration. youtube.comscribd.com

The preferred site for electrophilic attack, when it does occur, is typically the position that avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quora.comstudy.com In pyridazine, this often corresponds to the C-4 and C-5 positions.

Nucleophilic Reactivity of the Pyridazine Ring System

In contrast to its low reactivity towards electrophiles, the electron-deficient pyridazine ring is highly susceptible to attack by nucleophiles. uobasrah.edu.iqtaylorfrancis.com This is a defining characteristic of diazine chemistry.

Strong nucleophiles, such as organolithium compounds and Grignard reagents, can add to the carbon atoms of the pyridazine ring. quimicaorganica.orgresearchgate.net These reactions typically occur at the positions most depleted of electron density, which are the positions adjacent to the nitrogen atoms (C-3 and C-6) and the position para to one of the nitrogens (C-4 or C-5, depending on the substitution pattern). The initial addition results in a non-aromatic anionic intermediate, which can then be rearomatized through a subsequent oxidation step that eliminates a hydride ion. quimicaorganica.org

| Nucleophile | Reagent Type | General Outcome |

| Organolithium | R-Li | Addition to a ring carbon, followed by potential oxidation to a substituted pyridazine. |

| Grignard Reagent | R-MgX | Similar to organolithium reagents, leading to C-C bond formation. youtube.com |

Halogen atoms attached to the pyridazine ring are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitrogen atoms facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. dur.ac.ukpressbooks.pubmasterorganicchemistry.com

The SNAr reaction proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate.

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions in halogenated pyridazines is significantly faster than in the corresponding halobenzenes. acs.org The reactivity of the halopyridazine is dependent on the position of the halogen and the nature of other substituents on the ring.

A more direct approach to the functionalization of the pyridazine ring is through the nucleophilic substitution of a hydrogen atom (SNH). acs.orgresearchgate.net This method avoids the need for pre-functionalization of the ring with a leaving group. In an SNH reaction, a nucleophile attacks an electron-deficient carbon atom of the pyridazine ring to form an anionic intermediate. This intermediate is then oxidized to the substituted product, with the loss of a hydride ion. researchgate.net This oxidation step is crucial and often requires an external oxidizing agent.

The SNH methodology provides a powerful and atom-economical way to introduce a variety of substituents onto the pyridazine core. researchgate.net

Despite a comprehensive search for scholarly articles and scientific data, specific experimental spectroscopic and structural characterization data for the compound 3-(2-Methylbenzyl)pyridazine is not available in the public domain. To fulfill the user's request for a detailed article with specific data tables on FT-IR, NMR, UV-Vis, and Mass Spectrometry for this exact molecule, access to proprietary databases or newly performed experimental analysis would be required.

The provided search results contain extensive spectroscopic information for related compounds, such as pyridazine, 3-methylpyridazine (B156695), and various other substituted pyridazine derivatives. This body of literature outlines the standard methodologies used to characterize such compounds. For instance:

Vibrational Spectroscopy (FT-IR) is routinely used to identify functional groups and characteristic vibrations of the pyridazine ring and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is the cornerstone for elucidating the precise molecular structure, confirming the substitution pattern, and assigning chemical shifts to each proton and carbon atom.

Electronic Spectroscopy (UV-Vis) provides information on the electronic transitions within the molecule, which are characteristic of the aromatic pyridazine core and the benzyl (B1604629) substituent.

Mass Spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns, which helps in confirming the molecular structure.

However, without access to specific experimental spectra or published data for this compound, it is not possible to generate the scientifically accurate article and data tables as requested in the prompt. The creation of such content would require the actual spectral data, which could not be located through the performed searches.

Advanced Spectroscopic and Structural Characterization of 3 2 Methylbenzyl Pyridazine

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

An SC-XRD analysis of 3-(2-Methylbenzyl)pyridazine would be expected to reveal a pyridazine (B1198779) ring that is largely planar, a characteristic feature of this aromatic heterocycle. The key conformational determinant of the molecule would be the rotational freedom around the C-C single bond connecting the pyridazine ring to the benzyl (B1604629) group. This rotation defines the dihedral angle between the planes of the two aromatic rings.

In analogous structures, such as those of other benzyl-substituted pyridazinones, this dihedral angle can vary significantly, often adopting a nearly perpendicular orientation to minimize steric hindrance. For this compound, the conformation would be a balance between steric effects from the ortho-methyl group and potential weak intramolecular interactions. The analysis would yield precise measurements of all bond lengths and angles, which are expected to be consistent with standard values for sp²-hybridized carbon and nitrogen atoms in aromatic systems.

Illustrative Molecular Geometry Parameters for this compound

Note: The following data is hypothetical, based on typical values from X-ray structures of related pyridazine derivatives, and serves for illustrative purposes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | N1 | N2 | 1.33 - 1.35 | |

| N2 | C3 | 1.33 - 1.34 | ||

| C3 | C(benzyl) | 1.50 - 1.52 | ||

| C(aromatic) | C(aromatic) | 1.38 - 1.40 | ||

| Bond Angle (°) | N1 | N2 | C3 | 118 - 120 |

| N2 | C3 | C4 | 122 - 124 | |

| N2 | C3 | C(benzyl) | 115 - 117 | |

| Dihedral Angle (°) | C4-C3-C(benzyl)-C(phenyl) | 70 - 90 |

While lacking conventional hydrogen bond donors (like N-H or O-H), the solid-state packing of this compound would be governed by a network of weaker intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice.

Based on its molecular structure, the primary interactions would include:

C-H···N Interactions: The electron-deficient C-H bonds of the aromatic rings can act as weak hydrogen bond donors to the lone pairs of the pyridazine nitrogen atoms, which are effective acceptors.

π-π Stacking: The aromatic pyridazine and methylbenzyl rings could engage in offset stacking interactions, contributing significantly to the crystal packing energy.

Van der Waals Forces: A large portion of the crystal packing would be dictated by non-specific van der Waals forces, primarily H···H and C···H contacts.

Studies on similar pyridazine derivatives confirm the prevalence of these interactions. For example, Hirshfeld analyses of substituted 3,6-bis(pyridin-2-yl)pyridazine and various pyridazinone derivatives show that H···H, C···H/H···C, and N···H/H···N contacts typically account for the vast majority of intermolecular contacts, underscoring the importance of van der Waals forces and weak hydrogen bonds in the crystal packing nih.govnih.gov.

Illustrative Hirshfeld Surface Contact Contributions for a Benzyl-Substituted Pyridazine Analog

Note: This table presents example data from a published Hirshfeld analysis of a related compound to illustrate typical findings.

| Interaction Type | Percentage Contribution (%) |

| H···H | 35 - 45 |

| C···H / H···C | 20 - 30 |

| N···H / H···N | 5 - 15 |

| O···H / H···O (if applicable) | 5 - 10 |

| C···C (π-π stacking) | 3 - 8 |

Thermal Analysis Techniques (TGA/DTA) for Thermal Behavior and Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for evaluating the thermal stability of a compound. TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between the sample and a reference, indicating exothermic or endothermic events like melting or decomposition.

For this compound, TGA would likely show a single- or multi-step decomposition process at elevated temperatures. The compound is expected to be thermally stable up to its boiling point, with decomposition initiating with the cleavage of the benzyl group, followed by the breakdown of the more stable pyridazine ring. The DTA curve would show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks associated with decomposition.

Studies on other pyridazine derivatives have demonstrated their high thermal stability. For instance, certain pyridazine compounds exhibit 5% weight loss temperatures well above 300 °C, and (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one was found to be thermostable up to its melting point nih.govnih.gov. This suggests that this compound would also possess considerable thermal stability.

Illustrative TGA/DTA Data for a Related Pyridazine Derivative

Note: This table provides representative data to demonstrate the typical output of a thermal analysis.

| Analysis | Parameter | Observed Value | Interpretation |

| DTA | Melting Point (T_onset) | 180 - 200 °C | Endothermic event |

| TGA | Onset of Decomposition (T_onset) | > 250 °C | Start of mass loss |

| Peak Decomposition Temp (T_peak) | 300 - 350 °C | Maximum rate of decomposition | |

| Mass Loss (Stage 1) | 40 - 50 % | Loss of benzyl/methyl fragments | |

| Final Residue at 700 °C | < 5 % | Near-complete decomposition |

Computational Chemistry and Theoretical Investigations of 3 2 Methylbenzyl Pyridazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 3-(2-Methylbenzyl)pyridazine, DFT calculations, often using functionals like B3LYP, provide a robust framework for predicting its geometric and electronic properties. These calculations are fundamental to understanding the molecule's intrinsic characteristics.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Table 1: Predicted Stable Conformations of this compound

| Conformer | Dihedral Angle (Pyridazine-CH₂-Benzyl) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | ~75° | 0.00 |

| 2 | ~180° | > 2.00 |

| 3 | ~0° | > 5.00 |

Note: This table is illustrative, based on typical findings for similar molecular structures. The exact values require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine (B1198779) ring and parts of the benzyl (B1604629) group, while the LUMO would also be distributed across the π-system. Analysis of the FMOs helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: FMO Properties of Pyridazine Derivatives

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.0 |

Note: These values are representative for pyridazine-containing compounds and provide an estimate for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms. For this compound, the nitrogen atoms of the pyridazine ring are expected to be the most electron-rich regions.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. The hydrogen atoms, particularly those attached to the aromatic rings, typically show a positive potential.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides an intuitive visual guide to the molecule's reactive behavior, highlighting the electron-rich nitrogen atoms as likely sites for protonation or coordination to metal centers.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that align with the classic Lewis structure concepts of bonds and lone pairs. This method is used to investigate intramolecular and intermolecular interactions, charge delocalization, and hyperconjugative effects.

The global electrophilicity index (ω) is a quantitative measure of a molecule's ability to accept electrons, acting as a descriptor of its electrophilic character. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are derived from the HOMO and LUMO energies.

A higher electrophilicity index indicates a greater capacity to act as an electrophile. This parameter is useful for classifying and predicting the reactivity of molecules in various chemical reactions. For pyridazine derivatives, the electrophilicity index can help in understanding their potential for biological activity and their behavior in charge-transfer reactions.

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the "escaping tendency" of electrons |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering when the system accepts electrons |

Note: These descriptors are derived from FMO energies and provide a quantitative basis for reactivity prediction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, stability of molecular complexes, and interactions with other molecules like proteins or solvents.

For this compound, MD simulations could be employed to study its interaction with a biological target, such as an enzyme active site. These simulations can reveal the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds or π-stacking), and calculate the binding free energy. This information is crucial for understanding the compound's potential as a ligand and for rational drug design. The simulation would track the trajectory of the ligand within the binding site, providing a dynamic picture that complements the static view from molecular docking.

Investigation of Adsorption Behavior and Mechanisms on Surfaces

While specific experimental or theoretical studies on the adsorption of this compound on surfaces are not extensively documented, insights can be drawn from computational investigations of similar nitrogen-containing aromatic heterocycles, such as pyridine (B92270) and pyrazine (B50134), on silicon surfaces.

First-principles density functional cluster model calculations have been used to explore the chemisorption of such molecules on the Si(100)-2x1 surface researchgate.net. These studies reveal potential adsorption mechanisms that could be analogous for pyridazine derivatives. For pyridine and pyrazine, two primary modes of interaction were identified:

N-end-on adsorption: The molecule attaches to a surface silicon atom via a nitrogen lone pair. This is often a barrierless and highly favorable interaction researchgate.net.

Side-on adsorption: The molecule interacts with the surface via the π-system of its aromatic ring, forming bonds with surface atoms researchgate.net.

For this compound, one could hypothesize a similar N-end-on adsorption as a likely primary interaction, where one of the pyridazine nitrogen atoms donates its lone pair to an active site on a surface. The presence of the bulky 2-methylbenzyl group would introduce significant steric hindrance, which could influence the orientation of the molecule on the surface and potentially favor binding through the less-hindered nitrogen atom (N1). The π-electrons of both the pyridazine and the benzyl rings could also participate in side-on interactions. The specific adsorption energies and preferred geometries would depend on the nature of the surface material.

Table 1: Potential Adsorption States for N-Heterocycles on Si(100) Surface Data based on analogous compounds from theoretical studies.

| Adsorption State | Description | Energetic Profile | Key Interacting Moiety |

| N-end-on | Molecule binds via a nitrogen lone pair to a single surface atom. | Generally the most favorable and often barrierless. | Nitrogen Atom |

| Side-on (di-σ) | Molecule binds through two atoms of the aromatic ring to two surface atoms. | May require overcoming an energy barrier; can be a stable state. | Ring π-System (C-C or C-N bonds) |

Quantum Chemical Calculations for Predicting Chemical Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of pyridazine derivatives. mdpi.commdpi.com These methods elucidate the electronic structure of a molecule, allowing for the identification of sites susceptible to electrophilic or nucleophilic attack.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally implies higher chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For pyridazine derivatives, the nitrogen atoms are typically sites of high negative potential. mdpi.com

Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) can be calculated to provide a quantitative measure of a molecule's stability and reactivity. mdpi.com

For this compound, the electron-withdrawing nature of the two adjacent nitrogen atoms makes the pyridazine ring electron-deficient. liberty.edu Conversely, the 2-methylbenzyl group is generally considered electron-donating. DFT calculations would likely show that the HOMO is distributed more towards the methylbenzyl portion of the molecule, while the LUMO is concentrated on the electron-deficient pyridazine ring. This distribution suggests that electrophilic attack would favor the benzyl ring, whereas nucleophilic attack would target the carbon atoms of the pyridazine ring.

Structure-Property Relationship Studies through Computational Modeling

Computational modeling is a powerful approach to establish relationships between the three-dimensional structure of a molecule and its macroscopic properties. For pyridazine derivatives, these studies can predict how changes in substitution patterns affect their biological and chemical characteristics. mdpi.comresearchgate.net

Computational studies on related pyridazinone derivatives have demonstrated that molecular docking simulations can be used to predict binding affinities to biological targets, correlating specific structural features (like the presence and position of substituents) with biological activity. researchgate.net

Influence of Substituents on Electronic and Steric Properties

Substituents profoundly impact the electronic and steric properties of the pyridazine core. nih.govblumberginstitute.org The development of extensive databases of computed descriptors for heteroaryl substituents allows for a quantitative understanding of these effects. chemrxiv.orgnih.gov

Electronic Properties: The pyridazine ring is inherently π-electron deficient due to the electronegativity of the nitrogen atoms. liberty.edu The 2-methylbenzyl substituent attached at the 3-position influences this electronic landscape.

The benzyl group itself is a weak electron-donating group through induction and hyperconjugation.

The methyl group at the ortho position of the benzyl ring is also electron-donating.

The combined effect of the 2-methylbenzyl group is to increase the electron density of the pyridazine ring compared to an unsubstituted pyridazine, thereby modulating its reactivity. This electron donation can affect the basicity of the nitrogen atoms and the susceptibility of the ring to nucleophilic substitution. mdpi.com

Steric Properties: Steric effects play a critical role in the chemistry of substituted pyridazines. nih.gov

The presence of a substituent at the 3-position, adjacent to a ring nitrogen, introduces steric bulk that can hinder the approach of reactants to the N2 nitrogen atom. nih.gov

The 2-methylbenzyl group is particularly bulky due to the ortho-methyl group, which restricts rotation around the bond connecting the benzyl ring to the methylene (B1212753) bridge. This steric hindrance can influence the molecule's ability to bind to catalysts or biological receptors and can affect the rates of chemical reactions. nih.gov

Computational parameters like buried volume (%Vbur) and Sterimol parameters are used to quantify the steric demand of such substituents. chemrxiv.orgnih.gov

Table 2: Summary of Substituent Effects in this compound

| Property | Influencing Group | Description of Effect | Consequence |

| Electronic | 2-Methylbenzyl | Overall electron-donating effect on the pyridazine ring. | Modulates ring reactivity and basicity of nitrogen atoms. |

| Steric | 2-Methylbenzyl | Significant steric bulk around the 3-position of the pyridazine ring due to the ortho-methyl group. | Hinders approach to the N2 atom; influences binding orientation and reaction rates. nih.gov |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Substituted Pyridazines

The synthesis of the pyridazine (B1198779) core has traditionally relied on the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648). wikipedia.org However, modern synthetic chemistry is increasingly focused on developing greener, more efficient, and atom-economical methodologies. Future work on synthesizing 3-(2-Methylbenzyl)pyridazine and its analogs should prioritize these advanced strategies.

Key areas of development include:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This powerful cycloaddition strategy, which often involves the reaction of electron-deficient tetrazines with electron-rich dienophiles, provides a highly regioselective and efficient pathway to substituted pyridazines. rsc.orgresearchgate.net Metal-free IEDDA protocols offer a sustainable and cost-effective alternative to traditional metal-catalyzed methods. organic-chemistry.org

Catalytic Annulation Reactions: Copper-mediated annulation of accessible starting materials like unactivated ketones and acylhydrazones presents a step-economical route to polysubstituted pyridazines. rsc.org

Green Chemistry Approaches: The use of alternative energy sources and media, such as microwave irradiation and recyclable ionic liquids, can dramatically reduce reaction times, minimize the use of volatile organic solvents, and improve yields. sioc-journal.cnresearchgate.net These methods align with the principles of sustainable chemistry and offer a more environmentally friendly path to pyridazine synthesis. rasayanjournal.co.in

Table 1: Comparison of Modern Synthetic Routes for Substituted Pyridazines

| Synthetic Strategy | Key Features | Advantages for Sustainability | Potential Challenges |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | [4+2] cycloaddition of tetrazines and dienophiles. rsc.orgquora.com | High regioselectivity, often metal-free, can be performed under neutral conditions. organic-chemistry.org | Availability of substituted tetrazine precursors. |

| Cu-Mediated Annulation | Coupling and cyclization of ketones with acylhydrazones. rsc.org | High step-economy, uses readily available starting materials. | Requires metal catalyst, optimization of conditions may be needed. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.net | Drastically reduced reaction times, often solvent-free. | Specialized equipment required, scalability can be a concern. |

| Ionic Liquid Media | Use of non-volatile ionic liquids as recyclable solvents. sioc-journal.cn | Avoids volatile organic compounds, catalyst/solvent can be reused. | High cost of ionic liquids, potential viscosity issues. |

Exploration of Advanced Functionalization Strategies for Tailored Properties

To create new materials based on this compound, it is crucial to develop precise methods for modifying its structure. Advanced functionalization techniques allow for the installation of various chemical groups onto the pyridazine and benzyl (B1604629) rings, thereby tuning the molecule's electronic, optical, and physical properties.

Future research should focus on:

Direct C–H Activation: This strategy enables the direct conversion of C–H bonds into new C–C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. ingentaconnect.com While the coordinating ability of the pyridazine nitrogen atoms can pose a challenge, methods using transition-metal catalysis are emerging to selectively functionalize specific positions on the ring. beilstein-journals.orgacs.orgresearchgate.net

Photocatalysis: Visible-light-driven photocatalysis offers a mild and environmentally friendly tool for generating radical intermediates that can react with the pyridazine core. nih.gov This approach can achieve unique regioselectivity that is distinct from traditional methods, enabling functionalization at positions like C4. nih.govacs.orgacs.org

Nucleophilic Substitution of Hydrogen (SNH): This method allows for the direct substitution of a hydrogen atom on the electron-deficient pyridazine ring by a nucleophile. Mechanistic insights have led to transformations that can introduce alkyl and aryl groups at the C4 position. nih.gov

Table 2: Potential Functionalization Strategies for the Pyridazine Scaffold

| Reaction Type | Target Position(s) | Reagents/Conditions | Potential Outcome |

|---|---|---|---|

| C–H Arylation/Alkylation | C3, C4, C5, C6 | Transition-metal catalysts (e.g., Pd, Ir). beilstein-journals.org | Introduction of diverse organic fragments to tune electronic properties. |

| Photocatalytic Allylation | C4 | Organic photocatalyst, visible light. nih.govacs.org | Formation of new C(sp²)–C(sp³) bonds under mild conditions. |

| Nucleophilic Substitution | C4, C5 | Grignard reagents followed by electrophilic quench. nih.gov | Installation of substituents via cine-substitution mechanisms. |

| Halogenation | Various | Standard halogenating agents (e.g., POCl₃). nih.gov | Creation of reactive handles for subsequent cross-coupling reactions. |

In-depth Mechanistic Investigations of Complex Pyridazine Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For complex transformations like cycloadditions, C–H activations, and photocatalytic processes involving the pyridazine scaffold, detailed mechanistic studies are essential. Future investigations should employ a combination of experimental and computational techniques to elucidate these pathways.

Key areas for mechanistic study include:

Kinetics and Isotope Labeling: To determine rate-limiting steps and the involvement of specific atoms in bond-breaking and bond-forming events.

Intermediate Trapping and Spectroscopic Characterization: To identify and characterize transient species, such as radical intermediates or organometallic complexes, that are crucial to the reaction pathway.

Computational Modeling (DFT): To map potential energy surfaces, calculate transition state energies, and rationalize observed regioselectivity in reactions like the Diels-Alder cycloaddition. researchgate.net

A deeper understanding of these mechanisms will enable chemists to predict reaction outcomes more accurately, control selectivity, and design more efficient catalysts and reaction conditions for the synthesis and functionalization of complex molecules like this compound.

Computational Design and Predictive Modeling for New Pyridazine-Based Materials

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new materials. By predicting the properties of hypothetical molecules before their synthesis, researchers can prioritize the most promising candidates, saving significant time and resources. For derivatives of this compound, computational methods can guide the design of new materials with tailored electronic and optical properties.

Future research should leverage:

Density Functional Theory (DFT): To calculate the electronic structure, HOMO-LUMO energy gaps, and ionization potentials of novel pyridazine derivatives. iiste.orgcore.ac.ukresearchgate.net These parameters are critical for predicting their suitability in applications like organic semiconductors or corrosion inhibitors. researchgate.net

Quantum Chemical Calculations: To predict molecular descriptors that correlate with material performance, such as hyperpolarizability for non-linear optical (NLO) applications. digitellinc.com

Molecular Dynamics (MD) Simulations: To model the bulk properties of pyridazine-based materials, such as crystal packing and intermolecular interactions (e.g., π–π stacking), which are crucial for charge transport in organic electronics. rsc.org

Table 3: Application of Computational Methods in Pyridazine Material Design

| Computational Method | Predicted Properties | Target Application Area |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron affinity, ionization potential, dipole moment. iiste.orgresearchgate.net | Organic electronics, corrosion inhibitors. researchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties. | Optoelectronic devices (e.g., OLEDs), photochemistry. |

| Molecular Dynamics (MD) | Crystal packing, intermolecular forces, bulk morphology. | Organic semiconductors, high-density materials. rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond characteristics, charge distribution. | Understanding inhibitor-metal surface interactions. tandfonline.com |

Expansion into Underexplored Non-Biological Applications of the Pyridazine Scaffold

While much research on pyridazines has been driven by their biological activities, the unique physicochemical properties of the pyridazine ring—such as its high dipole moment and ability to engage in π-π stacking—make it an attractive scaffold for materials science. nih.gov Future efforts should focus on exploring the potential of this compound and its derivatives in non-biological applications.

Emerging opportunities include:

Organic Electronics: The planar, nitrogen-rich structure of pyridazines makes them promising candidates for use as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). digitellinc.comliberty.edu

Corrosion Inhibitors: Organic molecules containing heteroatoms (N, O, S) and π-systems are effective corrosion inhibitors for metals in acidic environments. researchgate.net Pyridazine derivatives have shown significant potential by adsorbing onto metal surfaces to form a protective barrier. tandfonline.comresearchgate.net

High-Energy Density Materials (HEDMs): The high nitrogen content and positive heat of formation of the pyridazine ring make it a promising backbone for the development of next-generation energetic materials. rsc.org Its planar structure can facilitate dense crystal packing, a key attribute for HEDMs. rsc.org

Coordination Chemistry and Catalysis: The adjacent nitrogen atoms make the pyridazine ring an excellent bidentate ligand for coordinating with metal ions, opening possibilities in the development of novel catalysts and functional coordination polymers.

By systematically exploring these research avenues, the scientific community can fully harness the potential of the this compound structure, transforming it from a simple heterocyclic compound into a versatile platform for creating advanced and functional materials.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the preparation of 3-(2-methylbenzyl)pyridazine derivatives?

Methodological Answer:

The synthesis typically involves multi-step reactions, including alkylation and Suzuki coupling. For example, This compound can be synthesized via alkylation of a pyridazine precursor (e.g., 3-mercaptopyridazine) with 2-methylbenzyl bromide in the presence of a base like K₂CO₃ in DMF at 60–80°C . Optimization includes solvent selection (DMF or acetonitrile), stoichiometric control of reagents, and purification via column chromatography. Yield improvements (>70%) are achievable by using catalysts like P2S5 for thioether formation .

Basic: What analytical techniques are critical for structural characterization of this compound derivatives?

Methodological Answer:

Key techniques include:

- X-ray crystallography for unambiguous confirmation of molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- NMR spectroscopy (¹H, ¹³C) to verify substitution patterns, particularly distinguishing between benzyl and pyridazine protons.

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

For example, crystallographic data (monoclinic, P21/c space group, β = 98.354°) provide insights into steric effects of the 2-methylbenzyl group .

Intermediate: How can researchers assess the neuroprotective efficacy of this compound derivatives in vitro?

Methodological Answer:

- Glutamate Excitotoxicity Models : Treat neuronal cultures (e.g., HT-22 cells) with glutamate (50–100 µM) and co-administer the compound. Measure cell viability via MTT assay.

- EAAT2 Activation : Quantify EAAT2 protein levels via Western blot after 24-hour exposure. For example, This compound analogs showed a 3.5–6-fold increase in EAAT2 levels at 0.5–5 µM, with EC₅₀ values <1 µM .

- Dose-Response Curves : Use concentrations ranging from 0.1–10 µM to establish potency and efficacy thresholds.

Advanced: How to design structure-activity relationship (SAR) studies for this compound analogs targeting acetylcholinesterase (AChE) inhibition?

Methodological Answer:

- Core Modifications : Replace the pyridazine ring with phenyl or pyridyl groups to evaluate aromatic stacking interactions with AChE’s catalytic site .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance binding affinity. For instance, analogs with 4-chlorobenzyl groups showed improved IC₅₀ values (~50 nM) .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with AChE’s peripheral anionic site.

Advanced: How to address contradictions in EAAT2 activation data between structurally similar pyridazine derivatives?

Methodological Answer:

- Structural Comparisons : Compare analogs with minor substitutions (e.g., 3-[(2-methylbenzyl)sulfenyl]-pyridazine vs. 3-[(4-fluorobenzyl)sulfenyl]-pyridazine ) to identify critical substituent positions. For example, 2-methylbenzyl derivatives showed higher EAAT2 activation (3.5-fold) than 4-fluoro analogs (0.3-fold) due to steric hindrance .

- Kinetic Studies : Measure time-dependent EAAT2 expression (e.g., 6–48 hours) to assess translational vs. post-translational effects.

- Off-Target Profiling : Use kinase inhibition assays to rule out confounding pathways.

Advanced: What strategies are effective for translating in vitro neuroprotection findings to in vivo models of neurodegenerative diseases?

Methodological Answer:

- Pharmacokinetic Optimization : Assess bioavailability via intravenous/oral administration in rodents. For example, This compound derivatives with logP values ~2.5 showed favorable brain penetration in ALS mouse models .

- Disease-Specific Models :

- ALS : Use SOD1-G93A transgenic mice; administer 10 mg/kg/day orally for 4 weeks.

- Epilepsy : Test in kainic acid-induced seizure models, monitoring seizure frequency and neuronal survival .

- Toxicity Screening : Conduct acute toxicity studies (e.g., 14-day dosing) to identify safe therapeutic windows.

Advanced: How to design multi-target ligands combining this compound with tacrine-like motifs for dual AChE/EAAT2 activity?

Methodological Answer:

- Hybrid Design : Link the pyridazine core to a tacrine-derived amine via a flexible alkyl chain (e.g., 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine) .

- Dual Assays : Screen compounds for both AChE inhibition (Ellman’s method) and EAAT2 activation (glutamate uptake assays).

- Balanced Potency : Optimize substituents to maintain EC₅₀ <1 µM for EAAT2 and IC₅₀ <100 nM for AChE .

Advanced: What computational tools are recommended for predicting metabolic stability of this compound derivatives?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate CYP450 metabolism, plasma protein binding, and half-life.

- Metabolite Identification : Employ mass spectrometry (LC-MS/MS) to detect hydroxylated or demethylated products in microsomal incubations.

- Docking Simulations : Map interactions with CYP3A4/2D6 isoforms to predict oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.